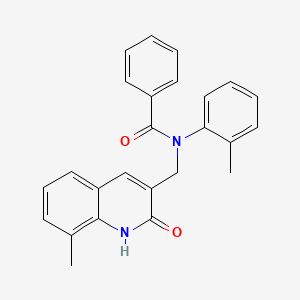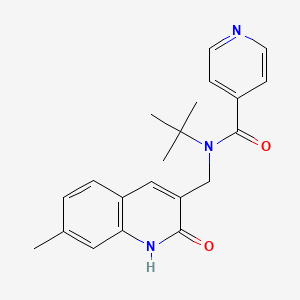
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its ability to selectively inhibit the activity of certain enzymes, making it a valuable tool in the study of various biological processes. In
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide involves the selective inhibition of certain protein kinases. This compound binds to the ATP-binding site of these enzymes, preventing their activity and resulting in downstream effects on various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific protein kinase that is inhibited. Some of the effects that have been observed include inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide in lab experiments is its selectivity for certain protein kinases. This allows researchers to study the specific effects of inhibiting these enzymes without affecting other biological processes. However, one limitation of this compound is its relatively low potency compared to other kinase inhibitors.
Orientations Futures
There are several future directions for the study of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide. One area of focus is the development of more potent analogs of this compound. Another area of interest is the identification of new protein kinases that can be selectively inhibited by this compound. Additionally, researchers are exploring the potential use of this compound in the treatment of various diseases, including cancer and autoimmune disorders.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide involves several steps. The first step involves the reaction of 2-hydroxy-7-methylquinoline with isonicotinoyl chloride to form 2-hydroxy-7-methylquinolin-3-ylmethyl isonicotinate. This intermediate is then reacted with tert-butylamine to form this compound.
Applications De Recherche Scientifique
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide has been used in a variety of scientific research applications. One of the most significant applications is in the study of protein kinases. This compound has been shown to selectively inhibit the activity of certain protein kinases, making it a valuable tool in the study of various biological processes.
Propriétés
IUPAC Name |
N-tert-butyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-5-6-16-12-17(19(25)23-18(16)11-14)13-24(21(2,3)4)20(26)15-7-9-22-10-8-15/h5-12H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSKZCWAJGXFJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(=O)C3=CC=NC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


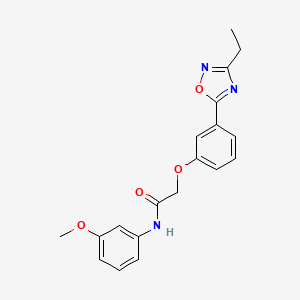
![3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698765.png)

![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7698773.png)

![2-[4-(4-Methylpiperidin-1-yl)sulfonylphenoxy]acetamide](/img/structure/B7698777.png)

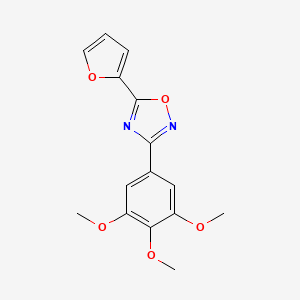

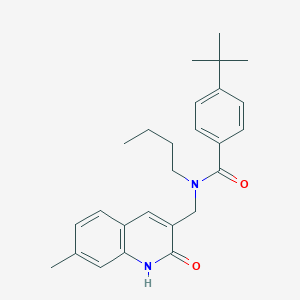

![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7698820.png)
